molecular formula C21H14N4O4S B2885452 1,3-dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1116054-35-3

1,3-dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2885452
CAS RN: 1116054-35-3
M. Wt: 418.43
InChI Key: VRHMTHNWMGRCGY-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of compounds that have been found to possess a wide range of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant agents have proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and various substituents including a methylphenyl group, an amino group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in cyclocondensation reactions .

Scientific Research Applications

Heterocyclic Synthesis and Derivative Formation

1,3-Dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide and its derivatives are primarily involved in the synthesis of diverse heterocyclic compounds. For instance, enaminonitriles, which are related to this compound, are used in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives with a range of applications in medicinal chemistry (Fadda et al., 2012). This highlights the compound's utility as a building block in the creation of complex heterocyclic structures.

Anticancer and Anti-Inflammatory Properties

Certain pyrazolopyrimidine derivatives, which are structurally related to this compound, have been explored for their potential anticancer and anti-inflammatory properties. This includes a novel series of these derivatives being evaluated for cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).

Antioxidant, Antitumor, and Antimicrobial Activities

The compound's derivatives have also been assessed for their antioxidant, antitumor, and antimicrobial activities. Studies have shown that certain pyrazolopyridine derivatives exhibit significant activity in these areas, suggesting their potential in therapeutic applications (El‐Borai et al., 2013).

Catalytic Synthesis Applications

Another application is in the field of catalysis. For example, the compound has been used in the efficient synthesis of pyridine-pyrimidine derivatives, demonstrating its utility as a catalyst or reagent in facilitating chemical reactions (Rahmani et al., 2018).

Cytotoxicity Studies

Several studies have focused on the cytotoxicity of new pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . These studies are vital for understanding the potential therapeutic applications and safety profile of these compounds (Hassan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological target. Many pyrazole derivatives are known to exhibit their effects through inhibition of various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological activities, development of more efficient synthesis methods, and investigation of its mechanism of action .

properties

IUPAC Name

8-methoxy-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4S/c1-27-16-6-2-4-12-8-14(21(26)28-19(12)16)15-11-30-18(23-15)9-17-24-20(25-29-17)13-5-3-7-22-10-13/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMTHNWMGRCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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